molecular formula C7H10N4O2 B1375876 N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine CAS No. 73895-39-3

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine

Cat. No.: B1375876
CAS No.: 73895-39-3
M. Wt: 182.18 g/mol
InChI Key: KCSPBYGOSJQPMB-UHFFFAOYSA-N
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Description

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine is a heterocyclic organic compound that features a pyridine ring substituted with two methylamino groups at the 2 and 6 positions and a nitro group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of methylamine in the presence of copper sulfate. The reaction is carried out in a bomb at 160°C for 15 hours . This method ensures the substitution of chlorine atoms with methylamino groups, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2,6-Bis(methylamino)-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylamino groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine is unique due to the presence of both methylamino and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-N,6-N-dimethyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-8-6-4-3-5(11(12)13)7(9-2)10-6/h3-4H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSPBYGOSJQPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80824983
Record name N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73895-39-3
Record name N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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